molecular formula C17H13N3O2S2 B2569073 3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 361482-05-5

3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2569073
CAS RN: 361482-05-5
M. Wt: 355.43
InChI Key: UVKXAXGEBWSCHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzothiazole scaffold that is a privileged structure in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve a variety of synthetic pathways . These pathways have been developed over the last 6 years and have led to a broad and valuable range of different approaches for their synthesis .

Scientific Research Applications

Antihyperglycemic Agents

  • A series of benzamide derivatives including structurally similar compounds to 3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide was prepared in the search for antidiabetic agents. A structure-activity relationship study led to the identification of certain derivatives as potential drugs for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial and Anti-Inflammatory Agents

  • Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities. These compounds, including analogs similar in structure to the queried chemical, were evaluated for their COX-1/COX-2 inhibitory activities, displaying high COX-2 selectivity indices and comparable analgesic and anti-inflammatory activities to sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer Activities

  • Another research focused on the synthesis of benzamide derivatives, showing significant anticancer activities. Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The study revealed promising anticancer activities, with some compounds showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Supramolecular Gelators

  • Research into N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior, aiming to elucidate the role of methyl functionality and multiple non-covalent interactions in gelation. This work contributes to understanding the supramolecular assembly mechanisms and could have implications for the development of new materials (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKXAXGEBWSCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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